Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-chlorophenyl)-2-methylpropanoate, also known as MCPP, is an organic compound belonging to the class of phenylalkyl propanoates. It is an aromatic compound that is widely used in scientific research and medical applications due to its unique properties. MCPP is a colorless, viscous liquid with a slightly sweet odor and is soluble in water, alcohols, and organic solvents. It is also highly stable under normal conditions and is not easily degraded by heat or light.
Scientific Research Applications
Synthesis of Transition Metal Complexes
“Methyl 2-(4-chlorophenyl)-2-methylpropanoate” has been used in the synthesis of transition metal complexes. These complexes have been characterized through spectral analyses and verified with the IR spectrum that was generated computationally . The study also uncovers the first example of utilization of this compound towards metal complex formation .
Antibacterial Activities
The compound and its complexes have been tested for their antibacterial activities against S. aureus, E. coli, B. pumilis, and S. typhi. The Cobalt complex of the compound has shown excellent potential to act against all these bacteria .
Antioxidant Activities
“Methyl 2-(4-chlorophenyl)-2-methylpropanoate” and its complexes have been found to be active antioxidants . This suggests that they could be used in the development of antioxidant drugs.
Drug Discovery
Given its antibacterial and antioxidant activities, this compound and its complexes may have potentialities for the discovery of new, cheaper, and efficient drugs against various infectious diseases .
Synthetic Cathinones
While not directly related to “Methyl 2-(4-chlorophenyl)-2-methylpropanoate”, compounds with similar structures, such as synthetic cathinones, have been identified and analyzed using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS . This suggests that similar analytical techniques could be applied to “Methyl 2-(4-chlorophenyl)-2-methylpropanoate” for further research and development.
Antimicrobial and Anticancer Drug Resistance
Compounds with similar structures have been synthesized to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This suggests that “Methyl 2-(4-chlorophenyl)-2-methylpropanoate” could potentially be used in similar applications.
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJDEOJHDQJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627665 | |
Record name | Methyl 2-(4-chlorophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)-2-methylpropanoate | |
CAS RN |
57225-86-2 | |
Record name | Methyl 2-(4-chlorophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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